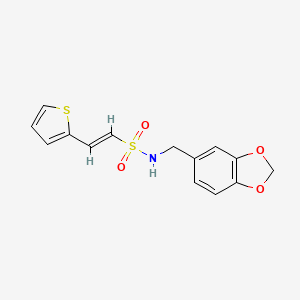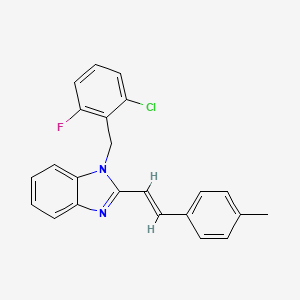
1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole (CFMB) is a synthetic benzimidazole molecule developed by research scientists. It is a multi-functional compound that has a variety of applications in scientific research, including drug discovery, biochemistry, and physiology. CFMB has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Additionally, CFMB has been used in laboratory experiments to evaluate the biochemical and physiological effects of various compounds on cells.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The chemical compound 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole is part of a broader category of compounds known for their versatile applications in scientific research, particularly in the synthesis and study of benzimidazole derivatives. For instance, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives demonstrates the chemical's role in creating new molecules with potential biological activities. The process involves fluorination from benzylic alcohols, highlighting the compound's utility in exploring new chemical spaces (Hida, Beney, Robert, & Luu-Duc, 1995).
Biological Activities and Applications
Benzimidazole derivatives, including 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole, are studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds have been synthesized and evaluated for their potential as therapeutic agents in treating conditions like diabetes and infections. For example, specific derivatives have demonstrated significant activities against both Gram-positive and Gram-negative bacteria, suggesting their importance in developing new antimicrobial treatments (Menteşe, Ülker, & Kahveci, 2015).
Antiviral and Antifungal Potential
The compound's derivatives have also been identified for their antiviral and antifungal potential, offering new avenues for the treatment of infectious diseases. This includes the discovery of novel substances that inhibit the replication of viruses and fungi, showcasing the compound's role in the development of new antiviral and antifungal agents (De Palma et al., 2008).
Antitumor and DNA Interaction Studies
Research into benzimidazole derivatives extends into anticancer activities, where these compounds have been evaluated for their ability to interact with DNA and exhibit antitumor properties. Studies have shown that certain benzimidazole derivatives can effectively intercalate into DNA, potentially blocking DNA replication and exhibiting strong antimicrobial activity. This underscores the compound's significance in cancer research and the development of novel anticancer therapies (Zhang, Lin, Rasheed, & Zhou, 2014).
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2/c1-16-9-11-17(12-10-16)13-14-23-26-21-7-2-3-8-22(21)27(23)15-18-19(24)5-4-6-20(18)25/h2-14H,15H2,1H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHLQJQDOKGNAK-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

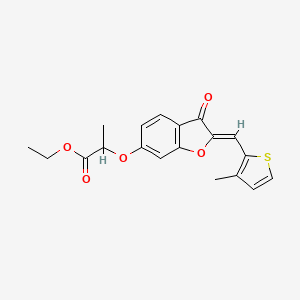
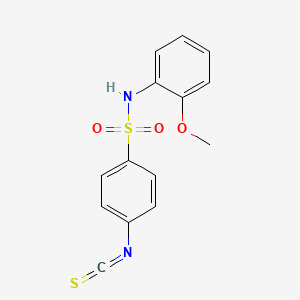
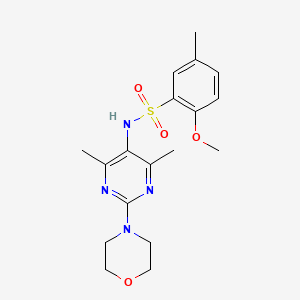
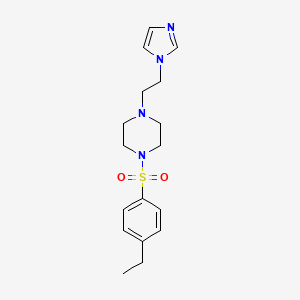
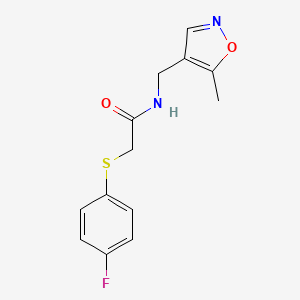
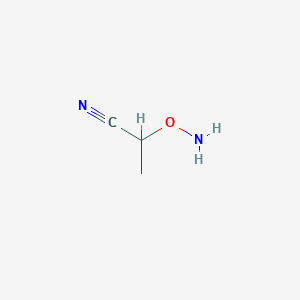

![6-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2693013.png)
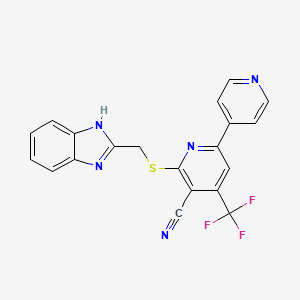
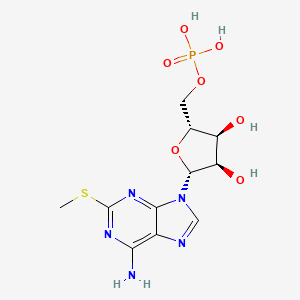
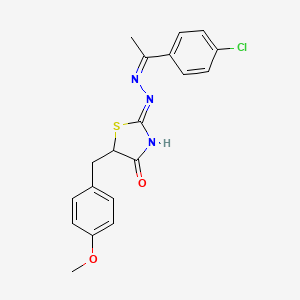
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2693022.png)
